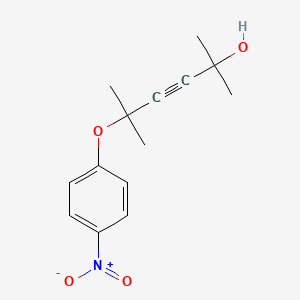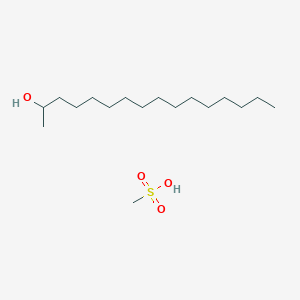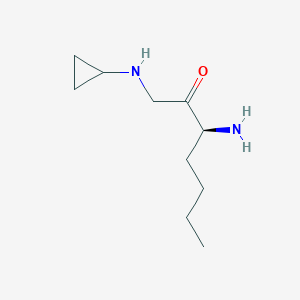
1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene, also known as trans-anethole, is an organic compound that belongs to the class of aromatic compounds. It is a derivative of benzene, characterized by the presence of a methyl group and a phenylprop-2-en-1-yl group attached to the benzene ring. This compound is commonly found in essential oils of various plants, such as anise and fennel, and is known for its sweet, licorice-like aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene can be synthesized through several methods. One common method involves the alkylation of anisole with propenylbenzene under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Friedel-Crafts alkylation. This process utilizes a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation of anisole with propenylbenzene. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; chlorine (Cl2) or bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antioxidant properties.
Medicine: Research has explored its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic and perfume industries.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene can be compared with other similar compounds, such as:
Anethole: A structural isomer with similar aromatic properties but different spatial arrangement of atoms.
Estragole: Another phenylpropene derivative with a methoxy group instead of a methyl group.
Safrole: A related compound with a methylenedioxy group attached to the benzene ring.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its sweet, licorice-like aroma and potential therapeutic effects make it valuable in various applications.
Propriétés
Numéro CAS |
819082-54-7 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-methyl-4-(1-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-16(14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h3-12,16H,1H2,2H3 |
Clé InChI |
WLTUXXHGNURLPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)
![2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid](/img/structure/B12535340.png)

![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)


![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)

![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)

![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)

![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
